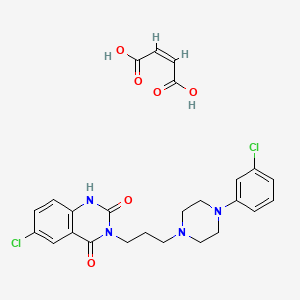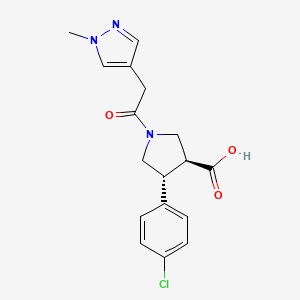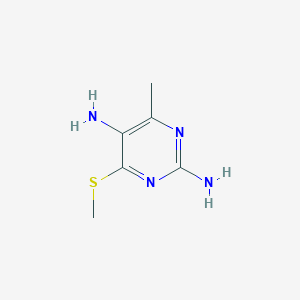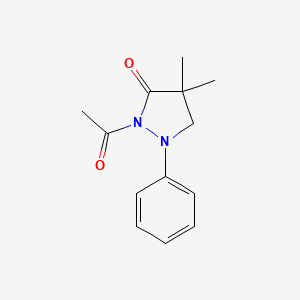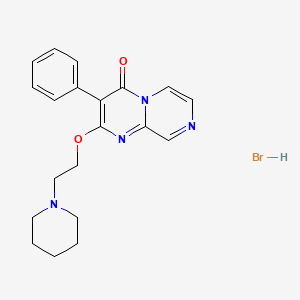
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide typically involves multiple steps, including the formation of the pyrazino-pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazino-Pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the phenyl and piperidinoethoxy groups through substitution reactions.
Formation of the Monohydrobromide Salt: This final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may be employed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with similar ring structures and functional groups. Examples may include:
Pyrazino-pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to heterocyclic rings.
Piperidinoethoxy Derivatives: Compounds with piperidinoethoxy groups attached to various core structures.
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Conclusion
This compound is a complex and versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial production. Further studies and detailed information from scientific literature are essential to fully understand its properties and applications.
Propiedades
| 21271-25-0 | |
Fórmula molecular |
C20H23BrN4O2 |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
3-phenyl-2-(2-piperidin-1-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C20H22N4O2.BrH/c25-20-18(16-7-3-1-4-8-16)19(22-17-15-21-9-12-24(17)20)26-14-13-23-10-5-2-6-11-23;/h1,3-4,7-9,12,15H,2,5-6,10-11,13-14H2;1H |
Clave InChI |
FWQDTGCEDTTXDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


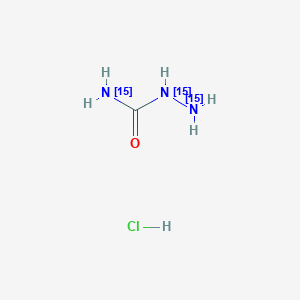
![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
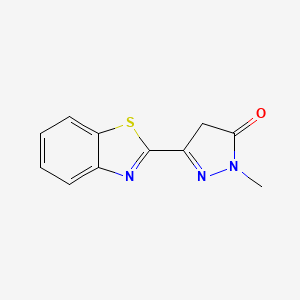
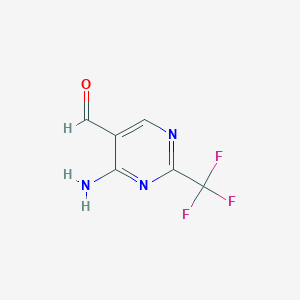
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
